molecular formula C20H14O4 B2553948 (2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one CAS No. 56270-12-3

(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one

Cat. No. B2553948
CAS RN: 56270-12-3
M. Wt: 318.328
InChI Key: BOMYOBAJOAUOLJ-GFULKKFKSA-N
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Description

(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one, also known as curcumin, is a natural compound found in the turmeric plant. It has been used for centuries in traditional medicine, and recent scientific research has shown that it has a wide range of potential health benefits.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of similar chalcone derivatives have been conducted. For example, compounds like (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2E)-1-(4-fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one were synthesized using the Claisen-Schmidt condensation reaction. These compounds' structures were characterized using various techniques including FT-IR, elemental analysis, and X-ray diffraction. They exhibited specific dihedral angles and intra-molecular hydrogen bonds, contributing to their stability through weak intermolecular interactions (Salian et al., 2018).

Photophysical Properties

  • Research on the photophysical properties of chalcone derivatives, closely related to (2E)-3-(furan-2-yl) compounds, showed that their absorption and fluorescence characteristics vary significantly in different solvents. This solvatochromic effect, due to intramolecular charge transfer interactions, indicates a large difference in dipole moments between ground and excited states. Such properties are crucial for applications in areas like molecular electronics or photonics (Kumari et al., 2017).

Molecular Docking and Antibacterial Activity

  • Novel synthesized derivatives of similar chalcone compounds, including 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, showed potential in antibacterial activities against various strains of bacteria. Molecular docking studies provided insights into their binding interactions with bacterial proteins, highlighting their potential as bioactive compounds in pharmaceutical research (Khumar et al., 2018).

Nonlinear Optical Properties

  • Chalcone derivatives substituted with multiple methoxy groups have been studied for their nonlinear optical properties. These properties are vital for applications in optical devices. The study of 1-(furan-2-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-one, for instance, revealed that such compounds are thermally stable and exhibit significant nonlinear optical characteristics (Chandra et al., 2020).

Electronic Material Applications

  • Furan-based chalcone derivatives have been explored for their potential in electronic material applications, particularly in LED and solar cell fabrication. Studies on compounds like (E) 1-(furan-2-yl)-3-(4-bromophenyl) prop-2-en-1-one and (E) 1-(furan-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one revealed their high optical transmittance and blue light emission properties, underlining their suitability for use in electronic devices (Davanagere & Jayarama, 2019).

Future Directions

Future research on this compound could involve exploring its synthesis and reactivity, as well as investigating its potential applications. For example, furan-containing compounds are found in many natural products and pharmaceuticals, so this compound could potentially have interesting biological activity .

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(10-8-17-6-2-12-23-17)15-4-1-5-16(14-15)20(22)11-9-18-7-3-13-24-18/h1-14H/b10-8+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMYOBAJOAUOLJ-GFULKKFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C=CC2=CC=CO2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=CO2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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